Phthalic Acid 8-Methylnonyl Ester-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic Acid 8-Methylnonyl Ester-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of phthalic acid, specifically an ester formed with 8-methylnonyl alcohol. It is often used in scientific research due to its unique properties, such as its stability and isotopic labeling, which make it valuable in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic Acid 8-Methylnonyl Ester-d4 can be synthesized through the esterification of phthalic acid with 8-methylnonyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phthalic Acid 8-Methylnonyl Ester-d4 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and the corresponding aldehyde or ketone.
Reduction: Reduction reactions can convert the ester into the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions
Major Products
Oxidation: Phthalic acid and aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted phthalates depending on the reagents used
Scientific Research Applications
Phthalic Acid 8-Methylnonyl Ester-d4 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in analytical studies. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a plasticizer in polymer production
Mechanism of Action
The mechanism of action of Phthalic Acid 8-Methylnonyl Ester-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes to form intermediate compounds that participate in further biochemical reactions. The deuterium labeling allows for detailed studies of these metabolic pathways, providing insights into the compound’s effects at the molecular level .
Comparison with Similar Compounds
Phthalic Acid 8-Methylnonyl Ester-d4 can be compared with other phthalate esters such as:
Diisodecyl phthalate (DIDP): Used as a plasticizer with similar applications but lacks isotopic labeling.
Diisononyl phthalate (DINP): Another plasticizer with similar properties but different alkyl chain length.
Bis(2-ethylhexyl) phthalate (DEHP): Commonly used in medical devices and has been extensively studied for its biological effects
This compound stands out due to its deuterium labeling, which provides unique advantages in analytical and research applications, making it a valuable tool in various scientific fields .
Properties
CAS No. |
1398065-94-5 |
---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
310.426 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(8-methylnonoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/i7D,8D,11D,12D |
InChI Key |
ZICLWBMRDQUIDO-CXRURWBMSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(8-Methylnonyl) Ester-d4; 1,2-Benzenedicarboxylic Acid Mono(8-methylnonyl) Ester-d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.